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Compound of Interest

5-Bromo-3-methylfuran-2-
Compound Name:
carboxylic acid

Cat. No. 81290503

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einfihrung: Furancarbonsauren sind eine wichtige Klasse von heterocyclischen Verbindungen,
die als vielseitige Bausteine in der organischen Synthese, insbesondere in der medizinischen
Chemie, dienen.[1][2] Die Derivatisierung der Carbonsauregruppe ermdglicht die Synthese
einer Vielzahl von funktionellen Molekilen wie Estern, Amiden und Acylchloriden, die als
wichtige Zwischenprodukte fiur die Entwicklung neuer pharmazeutischer Wirkstoffe dienen.[2]
[3][4] Diese Derivate weisen ein breites Spektrum an biologischen Aktivitaten auf, darunter
antibakterielle, antivirale, entzindungshemmende und antidiabetische Eigenschaften.[2][4][5]
Diese Anwendungs- und Protokollhinweise bieten detaillierte Methoden zur Derivatisierung der
Carbonsauregruppe am Furanring, einschlief3lich quantitativer Daten und schrittweiser
Versuchsprotokolle.

Umwandlung in Acylchloride

Die Aktivierung der Carbonséaure zu einem reaktiveren Acylchlorid ist ein gangiger erster Schritt
fur weitere Umsetzungen, wie die Amidierung oder Veresterung.[6] Furan-2-carbonylchlorid ist
ein nutzliches pharmazeutisches Zwischenprodukt.[3]

Reaktionsschema:

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1290503?utm_src=pdf-interest
https://www.nbinno.com/article/other-organic-chemicals/unlocking-innovation-the-diverse-applications-of-furan-3-carboxylic-acid-ci
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1384407.html
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1384407.html
https://en.wikipedia.org/wiki/2-Furoyl_chloride
https://www.orientjchem.org/vol41no4/clinical-pharmaceutical-applications-and-bioactivity-of-furan-containing-compounds-a-mini-review/
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1384407.html
https://www.orientjchem.org/vol41no4/clinical-pharmaceutical-applications-and-bioactivity-of-furan-containing-compounds-a-mini-review/
https://pubmed.ncbi.nlm.nih.gov/36493615/?utm_source=gquery
https://www.benchchem.com/pdf/optimizing_reaction_conditions_for_2_Furancarboxylic_acid_amidation.pdf
https://en.wikipedia.org/wiki/2-Furoyl_chloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

+ S0z + HCI
(oder CO + CO2 + HCI)

Furan-2-carbonséaure + ——  SOClk oder (COCl)2 —— Furan-2-carbonylchlorid
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Abbildung 1: Synthese von Furan-2-carbonylchlorid.
Experimentelles Protokoll: Synthese von Furan-2-carbonylchlorid

o Reagenzien und Aufbau: Geben Sie Furan-2-carbonsaure (1,0 Aquivalente) in einen
trockenen, mit einem Riuckflusskihler und einem Gaseinleitungsrohr ausgestatteten
Rundkolben unter einer inerten Atmosphare (z. B. Argon oder Stickstoff).

» Reaktionsdurchfiihrung: Fiigen Sie langsam Thionylchlorid (SOCI2) (2,0-3,0 Aquivalente) bei
0 °C hinzu.[6] Eine katalytische Menge an Dimethylformamid (DMF) kann zugegeben
werden.

e Heizen: Lassen Sie die Mischung auf Raumtemperatur erwédrmen und erhitzen Sie sie dann
fur 1-2 Stunden unter Ruckfluss, bis die Gasentwicklung aufhort.[6] Die Reaktion wurde
bereits 1924 durch Rickflusskochen von 2-Furansaure in Uberschissigem Thionylchlorid auf
einem Wasserbad beschrieben.[3]

o Aufarbeitung: Entfernen Sie tUberschissiges Thionylchlorid durch Destillation oder unter
reduziertem Druck.[6]

o Produkt: Das rohe Furan-2-carbonylchlorid kann direkt im néchsten Schritt verwendet
werden.[6] Es handelt sich um eine farblose bis blassgelbe Flussigkeit.[7]

Amidierung der Carbonsauregruppe

Die Bildung von Amidbindungen ist eine der wichtigsten Reaktionen in der medizinischen
Chemie. Furanamide kénnen Uber das Acylchlorid-Intermediat oder durch den direkten Einsatz
von Kupplungsreagenzien synthetisiert werden.

Diese zweistufige Methode ist besonders fiir weniger reaktive Amine geeignet.[6]

Workflow:
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Schritt 1: Acylchlorid-Bildung

Furan-2-carbonsaure

+ SOCl2

Schritt 2: Amid-Bildung

Furan-2-carbonylchlorid Amin (R-NH2) Base (z.B. Pyridin)

in DCM, 0

_a Furan-2-carboxamid

Click to download full resolution via product page
Abbildung 2: Workflow der Amidierung tber Acylchlorid.
Experimentelles Protokoll: Amidierung tber Furan-2-carbonylchlorid

 Vorbereitung der Aminlosung: Lésen Sie das gewiinschte Amin (1,0 Aquivalente) und eine
Base wie Triethylamin oder Pyridin (1,5 Aquivalente) in einem wasserfreien Losungsmittel
wie Dichlormethan (DCM).[6]

e Reaktionsdurchfiihrung: Kiihlen Sie die Aminldsung auf 0 °C und fligen Sie langsam das im
vorherigen Schritt hergestellte rohe Furan-2-carbonylchlorid hinzu.[6]

o Reaktionsiiberwachung: Lassen Sie die Reaktion bei 0 °C fur 30 Minuten riihren und
erwarmen Sie sie dann auf Raumtemperatur. Uberwachen Sie den Fortschritt der Reaktion
mittels DUnnschichtchromatographie (DC) oder LC-MS.

» Aufarbeitung: Fihren Sie eine wassrige Aufarbeitung durch, indem Sie die
Reaktionsmischung mit Wasser und anschlieBend mit einer gesattigten Natriumchloridlésung
waschen. Trocknen Sie die organische Phase Uber Natriumsulfat.
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e Reinigung: Reinigen Sie das Endprodukt durch Saulenchromatographie oder
Umkristallisation.

Kupplungsreagenzien aktivieren die Carbonsaure in situ und ermoglichen eine direkte Reaktion
mit dem Amin, oft unter milderen Bedingungen und mit hoheren Ausbeuten.

Daten zur Amidierung mit verschiedenen Kupplungsreagenzien:

Kupplungsrea . . . Typische
Additiv/IBase Lésungsmittel Anmerkungen
genz Ausbeute (%)

Wasserlosliche

Nebenprodukte,
EDC HOBt DMF/DCM 70-95% _

einfache

Aufreinigung.[6]

Hohe Effizienz,
geringe

HATU DIPEA/TEA DMF 85-98% o
Racemisierung.

[6]

Effektiv fur die

regioselektive

Monoamidierung
TBTU DIPEA/TEA DMF 80-95%

von Furan-2,5-

dicarbonsaure.[6]

(8]

Bildet unldsliches
DCC HOBt/DMAP DCM 60-85% DCU-
Nebenprodukt.[6]

Gut far

Reaktionen in
DMTMM NMM Wasser/MeOH 75-90% o

wassrigen

Medien.[6]

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid; HOBt: 1-Hydroxybenzotriazol; HATU: 1-
[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat;
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TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluroniumtetrafluorborat; DCC: N,N'-
Dicyclohexylcarbodiimid; DMAP: 4-Dimethylaminopyridin; DMTMM: 4-(4,6-Dimethoxy-1,3,5-
triazin-2-yl)-4-methylmorpholiniumchlorid; DIPEA: N,N-Diisopropylethylamin; TEA: Triethylamin;
NMM: N-Methylmorpholin; DMF: Dimethylformamid; DCM: Dichlormethan.

Experimentelles Protokoll: EDC/HOBt-gekoppelte Amidierung

e Reagenzien und Aufbau: Losen Sie Furan-2-carbonsaure (1,0 Aquivalente) und 1-
Hydroxybenzotriazol (HOBt) (1,2 Aquivalente) in wasserfreiem DMF oder DCM in einem
trockenen Rundkolben.[6]

o Reaktionsdurchfihrung: Kihlen Sie die Lésung in einem Eisbad auf 0 °C. Flgen Sie das
Amin (1,1 Aquivalente) zur Mischung hinzu.[6]

e Zugabe des Kupplungsreagenz: Fugen Sie 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid
(EDC) (1,2 Aquivalente) portionsweise zur Reaktionsmischung hinzu, wahrend die
Temperatur bei 0 °C gehalten wird.[6]

o Reaktionsiberwachung: Lassen Sie die Reaktion 30 Minuten bei O °C rihren und erwédrmen
Sie sie dann auf Raumtemperatur. Uberwachen Sie den Reaktionsfortschritt mittels DC oder
LC-MS.[6]

» Aufarbeitung und Reinigung: Fuhren Sie nach Abschluss der Reaktion eine wéssrige
Aufarbeitung durch und reinigen Sie das Endprodukt durch Saulenchromatographie oder
Umkristallisation.[6]

Veresterung der Carbonsauregruppe

Furan-Ester sind ebenfalls wichtige Zwischenprodukte und kénnen durch verschiedene
Methoden synthetisiert werden.

Logischer Ablauf der Veresterung:
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Abbildung 3: Logischer Fluss der Veresterungsreaktion.
Experimentelles Protokoll: Veresterung mit TMSCI in Methanol

Diese Methode wurde erfolgreich zur Veresterung von Furandicarbonsauren eingesetzt, die
sich nur schwer mit herkdmmlichen saurekatalysierten Methoden verestern lassen.[9][10]

« Reagenzien und Aufbau: Suspendieren Sie Furan-2-carbonsaure (1,0 Aquivalente) in reinem
Methanol in einem Rundkolben, der mit einem Rickflusskiihler ausgestattet ist.
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 Reaktionsdurchfiihrung: Fiigen Sie Trimethylsilylchlorid (TMSCI) (2,0 Aquivalente) zur
Suspension hinzu.

 Heizen: Erhitzen Sie die Reaktionsmischung unter Riickfluss. Uberwachen Sie den
Fortschritt mittels DC.

o Aufarbeitung: Nach Abkthlen der Reaktion entfernen Sie das Lésungsmittel unter
reduziertem Druck. Losen Sie den Ruckstand in einem organischen Losungsmittel (z. B.
Ethylacetat) und waschen Sie ihn mit einer gesattigten Natriumbicarbonatldsung und
anschlielend mit Wasser.

e Reinigung: Trocknen Sie die organische Phase Uber Natriumsulfat, filtrieren Sie und
entfernen Sie das Losungsmittel. Reinigen Sie den rohen Ester durch
Saulenchromatographie auf Kieselgel.[9]

Anwendungen in der Arzneimittelentwicklung

Derivate von Furancarbonsauren sind von erheblichem Interesse fur die
Arzneimittelentwicklung. Sie dienen als Bausteine fur komplexe Molekile und weisen selbst
pharmakologische Aktivitaten auf.[1] Beispielsweise wurde eine Reihe von Furan-2-
carbonsaure-Derivaten im Rahmen eines phanotypischen Screenings untersucht, was zur
Entdeckung eines vielversprechenden Kandidaten fur die Behandlung von Typ-2-Diabetes
fuhrte.[5] Die Furanstruktur wird oft als Bioisoster fur Phenylringe verwendet, um sterische und
elektronische Eigenschaften zu modifizieren, was die metabolische Stabilitat und die
Wechselwirkungen zwischen Medikament und Rezeptor verbessern kann.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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